molecular formula C4H10ClNO2 B555586 Methyl 2-aminopropanoate hydrochloride CAS No. 13515-97-4

Methyl 2-aminopropanoate hydrochloride

Cat. No. B555586
CAS RN: 13515-97-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2 . It is also known by several other names such as “methyl alaninate hydrochloride”, “Methyl DL-alaninate”, and “DL-Alanine methyl ester hydrochloride” among others . It is a white crystalline powder .


Synthesis Analysis

“Methyl 2-aminopropanoate hydrochloride” is used as an intermediate for the synthesis of various amino acids, peptides, and pharmaceuticals . It is also used as a starting material for the production of other fine chemicals . For example, it is a key intermediate in the synthesis of several important pharmaceuticals, such as telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension; and imatinib mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia .


Molecular Structure Analysis

The molecular weight of “Methyl 2-aminopropanoate hydrochloride” is 139.58 g/mol . The IUPAC name for this compound is “methyl 2-aminopropanoate;hydrochloride” and its InChI code is "InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H" .


Chemical Reactions Analysis

“Methyl 2-aminopropanoate hydrochloride” is mainly used as an intermediate for the synthesis of various amino acids and peptides . It is also used in the synthesis of pharmaceuticals such as telmisartan and imatinib mesylate .


Physical And Chemical Properties Analysis

“Methyl 2-aminopropanoate hydrochloride” is a white crystalline powder with a melting point of 200-205°C . It has a molecular weight of 139.58 g/mol and a molecular formula of C4H10ClNO2 .

Scientific Research Applications

  • Proteomics Research

    • This compound could be used as a reagent or intermediate in the synthesis of other compounds in proteomics research . The specific methods of application or experimental procedures would depend on the particular synthesis pathway or protocol being used.
  • Pharmaceutical Industry

    • “Methyl 2-aminopropanoate hydrochloride” has several applications in the pharmaceutical industry . It is used as an intermediate in the synthesis of various drugs such as antihistamines, analgesics, and anticonvulsants . For example, it is a key starting material for the synthesis of gabapentin, which is used to treat seizures .
  • Proteomics Research

    • This compound could be used as a reagent or intermediate in the synthesis of other compounds in proteomics research . The specific methods of application or experimental procedures would depend on the particular synthesis pathway or protocol being used.
  • Pharmaceutical Industry

    • “Methyl 2-aminopropanoate hydrochloride” has several applications in the pharmaceutical industry . It is used as an intermediate in the synthesis of various drugs such as antihistamines, analgesics, and anticonvulsants . For example, it is a key starting material for the synthesis of gabapentin, which is used to treat seizures .

Future Directions

The future directions of “Methyl 2-aminopropanoate hydrochloride” could involve its continued use as an intermediate in the synthesis of various amino acids, peptides, and pharmaceuticals . Its use as a starting material for the production of other fine chemicals could also be explored further .

properties

IUPAC Name

methyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKFAFDFHZKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928899
Record name Methyl alaninatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopropanoate hydrochloride

CAS RN

13515-97-4, 2491-20-5, 14316-06-4
Record name Alanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13515-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl DL-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14316-06-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2491-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl alaninatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-aminopropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminopropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-aminopropanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-aminopropanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-aminopropanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-aminopropanoate hydrochloride

Citations

For This Compound
11
Citations
S Zhou, S Zhou, Y Xie, X Meng, B Wang, L Xiong… - Chinese Chemical …, 2018 - Elsevier
… 11a (1.0 mmol) and (R)-methyl 2-aminopropanoate hydrochloride 9a (1.2 mmol) was mixed with 10 mL of tetrahydrofuran, followed by the addition of triethylamine (2.5 mmol). The …
Number of citations: 16 www.sciencedirect.com
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com
C Colmenarez, M Acosta… - Journal of Chemical …, 2020 - journals.sagepub.com
The synthesis of five new (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives is carried out under a modified version of the Steglich esterification reaction between …
Number of citations: 8 journals.sagepub.com
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
S Zhou, S Zhou, X Hua, W Wei, Y Xie… - Chinese Journal of …, 2016 - Wiley Online Library
… [12] (R)-Methyl 2-aminopropanoate hydrochloride 1a (1.0 mmol) was added to 20 mL acetonitrile, followed by the addition of triethylamine (1.2 mmol). After stirring for 0.5 h at room …
Number of citations: 4 onlinelibrary.wiley.com
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
… N,N-Diisopropylethylamine (37.5 mL, 215 mmol) was added to (R)-methyl 2-aminopropanoate hydrochloride 10a (10.00 g, 71.6 mmol) in dichloromethane (96 mL). Then, …
Number of citations: 14 www.sciencedirect.com
DA Rodrigues, FS Sagrillo, CAM Fraga - Pharmaceuticals, 2019 - mdpi.com
… In method A, the (S)-2-aminopropanoic acid (4) reacted with thionyl chloride and anhydrous methanol to form (S)-methyl 2-aminopropanoate hydrochloride (5). The amine group on 5 …
Number of citations: 57 www.mdpi.com
Z Huang - 2017 - search.proquest.com
… ethylbenzoyl chloride (0.786 g, 4.7 mmol) in 10 mL dichloromethane was added (S)methyl 2-aminopropanoate hydrochloride (0.700 g, 5 mmol) and 1.4 mL Et3N (10 mmol). The …
Number of citations: 3 search.proquest.com
Q Dai, X Xie, S Xu, D Ma, S Tang, X She - Organic Letters, 2011 - ACS Publications
… Then hydrolysis of 15 provided 16 that was coupled with (S)-methyl 2-aminopropanoate hydrochloride in the presence of HOBT and EDCI to afford 17. (12) Deprotection and acid-…
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.